molecular formula C5H6N2O2 B13897734 4-Methyl-2-oxazolecarboxamide

4-Methyl-2-oxazolecarboxamide

Cat. No.: B13897734
M. Wt: 126.11 g/mol
InChI Key: ZEEMQFFQICHHBU-UHFFFAOYSA-N
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Description

4-Methyl-2-oxazolecarboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxazolecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-2-aminophenol with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-oxazolecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed for reduction.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved often include inhibition of key enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-oxazolecarboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 4-position and carboxamide group at the 2-position make it a versatile intermediate for further functionalization and application in various fields .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

4-methyl-1,3-oxazole-2-carboxamide

InChI

InChI=1S/C5H6N2O2/c1-3-2-9-5(7-3)4(6)8/h2H,1H3,(H2,6,8)

InChI Key

ZEEMQFFQICHHBU-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C(=O)N

Origin of Product

United States

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